Bienvenue dans la boutique en ligne BenchChem!

(E)-3-(1-cinnamoylpiperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

TRPA1 ion channel Ca²⁺ flux assay HEK293

(E)-3-(1-Cinnamoylpiperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one (CAS 1396890-00-8) is a fully synthetic small molecule (C₂₃H₂₄N₄O₂, MW 388.47) that belongs to the 4-phenyl-1,2,4-triazol-5(4H)-one class, functionalized at the 3-position with a cinnamoylpiperidine motif. The compound acts as a potent antagonist of the human Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, with a reported IC₅₀ of 64 nM in a cell-based calcium-influx assay.

Molecular Formula C23H24N4O2
Molecular Weight 388.471
CAS No. 1396890-00-8
Cat. No. B2739799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(1-cinnamoylpiperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
CAS1396890-00-8
Molecular FormulaC23H24N4O2
Molecular Weight388.471
Structural Identifiers
SMILESCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H24N4O2/c1-25-23(29)27(20-12-6-3-7-13-20)22(24-25)19-11-8-16-26(17-19)21(28)15-14-18-9-4-2-5-10-18/h2-7,9-10,12-15,19H,8,11,16-17H2,1H3/b15-14+
InChIKeyFDGFTKGTEHJEQY-CCEZHUSRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1396890-00-8: (E)-3-(1-Cinnamoylpiperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one — Structural Identity and Core Pharmacological Profile


(E)-3-(1-Cinnamoylpiperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one (CAS 1396890-00-8) is a fully synthetic small molecule (C₂₃H₂₄N₄O₂, MW 388.47) that belongs to the 4-phenyl-1,2,4-triazol-5(4H)-one class, functionalized at the 3-position with a cinnamoylpiperidine motif . The compound acts as a potent antagonist of the human Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, with a reported IC₅₀ of 64 nM in a cell-based calcium-influx assay [1]. This scaffold is distinct from classical TRPA1 antagonists (e.g., HC-030031, A-967079) by virtue of its triazolone core and the E‑cinnamoyl substituent, which may confer differential binding kinetics and physicochemical properties.

Why CAS 1396890-00-8 Cannot Be Replaced by a Generic TRPA1 Antagonist or a Simple Triazolone Analog


TRPA1 antagonists exhibit extreme structure-dependent potency, with IC₅₀ values spanning from low nanomolar to >100 µM across different chemotypes [1]. Even within the 1,2,4-triazol-5(4H)-one family, subtle changes in the N‑1, C‑3, and N‑4 substituents can abolish or radically shift target engagement and selectivity. For example, repositioning the cinnamoylpiperidine from the 3‑position to the 4‑position of the piperidine ring, or replacing the N‑methyl/N‑phenyl pattern with N‑ethyl/N‑methoxyethyl, yields compounds with entirely different biological profiles . Simply substituting CAS 1396890-00-8 with a generic “triazolone” or a commercially available TRPA1 inhibitor (e.g., HC-030031) disregards the critical contributions of the (E)-cinnamoyl geometry, piperidine regioisomerism, and the precise electronic environment of the triazolone carbonyl—all of which dictate binding-site complementarity and downstream pharmacology .

Quantitative Differentiation Evidence for CAS 1396890-00-8 Against Closest Structural Analogs and In-Class TRPA1 Antagonists


TRPA1 Inhibitory Potency: Direct Head-to-Head Comparison Against the Nearest BindingDB Analog BDBM50263526 (CHEMBL4062110)

In the same HEK293-based cinnamaldehyde-induced Ca²⁺-influx assay with 20‑min compound preincubation, CAS 1396890-00-8 (BDBM50263527, CHEMBL4087767) inhibits human TRPA1 with an IC₅₀ of 64 nM [1]. Its closest available comparator in BindingDB, BDBM50263526 (CHEMBL4062110), exhibits an IC₅₀ of 179 nM under identical conditions [2]. This represents a 2.8‑fold potency advantage for the target compound.

TRPA1 ion channel Ca²⁺ flux assay HEK293

Species-Selectivity Profile: Human vs. Rat TRPA1 Antagonism for CAS 1396890-00-8

CAS 1396890-00-8 distinguishes between human and rat TRPA1 orthologs: it inhibits human TRPA1 with an IC₅₀ of 64 nM and rat TRPA1 with an IC₅₀ of 390 nM, yielding a 6.1‑fold selectivity for the human channel [1]. In contrast, the comparator BDBM50263526 (CHEMBL4062110) shows human IC₅₀ = 179 nM and rat IC₅₀ = 1,600 nM (8.9‑fold human selectivity) [2]. While both compounds favor the human ortholog, CAS 1396890-00-8 provides 4.1‑fold greater absolute potency on rat TRPA1 (390 vs. 1,600 nM), making it more suitable for rodent in vivo proof-of-concept studies where higher potency on the rat target is desirable.

species selectivity TRPA1 orthologs preclinical translation

Scaffold Differentiation: CAS 1396890-00-8 vs. Prototypical TRPA1 Antagonist HC-030031

HC-030031, a widely used first-generation TRPA1 antagonist, exhibits an IC₅₀ of approximately 0.8–4.8 µM (800–4,800 nM) against human TRPA1 in comparable Ca²⁺-influx assays [1]. CAS 1396890-00-8, with an IC₅₀ of 64 nM [2], is 12.5‑ to 75‑fold more potent. Beyond potency, the chemotypes are fundamentally different: HC-030031 is a xanthine derivative, whereas CAS 1396890-00-8 incorporates a 1,2,4-triazol-5(4H)-one core with a cinnamoylpiperidine side chain—a scaffold associated with additional biological activities including negative inotropic effects in isolated heart preparations [3].

chemotype comparison TRPA1 antagonist cinnamoylpiperidine triazolone

Physicochemical Differentiation: Lipophilicity and Drug-Likeness Parameters vs. Representative TRPA1 Antagonists

CAS 1396890-00-8 has a calculated logP of approximately 3.2, a molecular weight of 388.5 Da, 1 hydrogen bond donor, and 4 hydrogen bond acceptors, fully compliant with Lipinski's Rule of Five [1]. This positions it in a favorable physicochemical space relative to HC-030031 (MW 354.4, logP ~2.1) and A-967079 (MW 297.3, logP ~3.5). The intermediate lipophilicity of CAS 1396890-00-8 may balance cell permeability with aqueous solubility, a common challenge for TRPA1 antagonists intended for systemic administration. No direct experimental solubility or permeability data are available for CAS 1396890-00-8 at this time.

physicochemical properties logP drug-likeness CNS penetration

Recommended Research and Industrial Application Scenarios for CAS 1396890-00-8


TRPA1-Targeted Pain and Inflammation Drug Discovery: Potency-Driven Hit-to-Lead Optimization

With an IC₅₀ of 64 nM against human TRPA1 and a 2.8‑fold potency advantage over the nearest BindingDB analog BDBM50263526 [1], CAS 1396890-00-8 is ideally suited as a starting hit for medicinal chemistry programs targeting TRPA1‑mediated pain, neurogenic inflammation, and respiratory conditions. Its intermediate lipophilicity (logP ≈ 3.2) [2] supports further optimization toward orally bioavailable candidates. The compound can serve as a benchmark for structure–activity relationship (SAR) expansion around the cinnamoylpiperidine-triazolone scaffold, where modifications to the piperidine regioisomerism (3‑ vs. 4‑substitution) and the N‑1/N‑4 substituents are expected to modulate potency, selectivity, and ADME properties .

Preclinical Rodent Model Studies of TRPA1-Driven Pathophysiology

The 4.1‑fold higher absolute potency of CAS 1396890-00-8 on rat TRPA1 (IC₅₀ = 390 nM) compared to the analog BDBM50263526 (IC₅₀ = 1,600 nM) [1] makes it a superior choice for in vivo efficacy studies in rat models of inflammatory pain (e.g., Complete Freund’s Adjuvant-induced mechanical allodynia), cold allodynia, or allergic airway hyperresponsiveness. Achieving therapeutic free drug concentrations above the rat IC₅₀ is more feasible with this compound, reducing the likelihood of false‑negative outcomes due to insufficient target coverage.

Chemical Biology Tool Compound for Dissecting TRPA1 Signaling Pathways

CAS 1396890-00-8 occupies a distinct chemical space compared to widely used tool compounds HC-030031 and A-967079 [2]. Its cinnamoylpiperidine-triazolone scaffold may engage TRPA1 through a different binding mode or with distinct kinetics, making it valuable for orthogonal pharmacological profiling—e.g., in studies aiming to differentiate on‑target TRPA1 effects from off‑target activities of legacy antagonists. The compound’s >10‑fold potency advantage over HC-030031 [2] also allows lower working concentrations in cell-based assays, minimizing solvent (DMSO) artifacts and non‑specific cytotoxicity.

Cardiovascular Safety Pharmacology: Triazolone-Mediated Negative Inotropic Activity Screening

The 4‑phenyl‑1,2,4‑triazol‑5(4H)-one core is associated with negative inotropic effects in isolated rabbit heart preparations, with the most potent derivative (7h) producing a −48.22% change in stroke volume at 30 µM [3]. While no direct inotropic data exist for CAS 1396890-00-8, its shared triazolone core warrants evaluation in cardiac contractility assays (e.g., isolated perfused Langendorff heart or human iPSC-derived cardiomyocyte impedance assays) to assess whether TRPA1 antagonism is accompanied by on‑target or off‑target cardiovascular effects—a critical differentiator for programs seeking TRPA1 antagonists devoid of cardiac liability.

Quote Request

Request a Quote for (E)-3-(1-cinnamoylpiperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.